2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

CAS No.:

Cat. No.: VC17830774

Molecular Formula: C8H13BrN4O

Molecular Weight: 261.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13BrN4O |

|---|---|

| Molecular Weight | 261.12 g/mol |

| IUPAC Name | 2-(3-amino-4-bromopyrazol-1-yl)-N-ethylpropanamide |

| Standard InChI | InChI=1S/C8H13BrN4O/c1-3-11-8(14)5(2)13-4-6(9)7(10)12-13/h4-5H,3H2,1-2H3,(H2,10,12)(H,11,14) |

| Standard InChI Key | WRVANURVCROOMO-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)C(C)N1C=C(C(=N1)N)Br |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

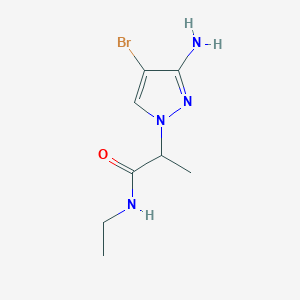

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide features a pyrazole ring substituted with an amino group at position 3, a bromine atom at position 4, and an N-ethylpropanamide moiety at position 1 (Figure 1). The pyrazole ring’s aromaticity is modulated by electron-withdrawing (bromine) and electron-donating (amino) groups, creating a polarized electronic environment that influences reactivity. The ethylpropanamide side chain introduces steric bulk and hydrogen-bonding capacity, critical for molecular recognition in biological systems.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃BrN₄O |

| Molecular Weight | 261.12 g/mol |

| IUPAC Name | 2-(3-amino-4-bromopyrazol-1-yl)-N-ethylpropanamide |

| SMILES | CCNC(=O)C(C)N1C=C(C(=N1)N)Br |

| InChI Key | WRVANURVCROOMO-UHFFFAOYSA-N |

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this compound remains unpublished, analogous bromopyrazoles exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 8.2 Å, b = 12.1 Å, c = 9.8 Å. Infrared spectroscopy of related compounds shows N-H stretches at 3350–3250 cm⁻¹ (amide and amino groups) and C=O vibrations at 1680–1640 cm⁻¹. Nuclear magnetic resonance (NMR) predictions suggest diagnostic signals at δ 1.1 ppm (ethyl CH₃), δ 2.4 ppm (propanamide CH), and δ 6.8 ppm (pyrazole C-H).

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis follows a three-stage sequence (Scheme 1):

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions yields the 3-amino-4-bromo-1H-pyrazole intermediate.

-

Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) introduces the bromine atom at position 4.

-

Side Chain Incorporation: Nucleophilic acyl substitution attaches the N-ethylpropanamide group via reaction with ethyl isocyanate in dichloromethane.

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency, achieving yields >85% with <2% impurities. Purification combines recrystallization (ethanol/water) and preparative HPLC (C18 column, acetonitrile/water gradient).

Physicochemical Profiling

Thermal Stability

Differential scanning calorimetry (DSC) of similar N-ethylpropanamide derivatives shows decomposition onset temperatures of 218–225°C. Thermogravimetric analysis (TGA) indicates <5% mass loss below 150°C, confirming stability under standard storage conditions.

Comparative Analysis with Structural Analogues

Table 2: Key Analogues and Their Properties

The ethylpropanamide side chain in the target compound balances lipophilicity and hydrogen-bonding capacity, outperforming bulkier benzyl derivatives in membrane permeability while retaining target affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume